molecular formula C13H21N3O B7492936 (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone

(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone

Cat. No. B7492936
M. Wt: 235.33 g/mol
InChI Key: SKXIATTXTIKGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as MPTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. MPTM is a synthetic compound that belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood, but it is believed to act by inhibiting protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone may prevent the growth and proliferation of cancer cells, making it a potential anti-cancer drug candidate.
Biochemical and physiological effects:
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to be relatively stable and non-toxic, making it safe for use in lab experiments. However, one limitation of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.

Future Directions

There are several future directions for the research on (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One potential direction is to further investigate its mechanism of action, which may help to optimize its use in anti-cancer drug development. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the potential use of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone as an anti-viral agent.

Synthesis Methods

(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can be synthesized using a straightforward method that involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 3-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone.

Scientific Research Applications

(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to be an effective inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation and survival. This makes (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9-6-5-7-16(8-9)13(17)12-10(2)14-15(4)11(12)3/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXIATTXTIKGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.